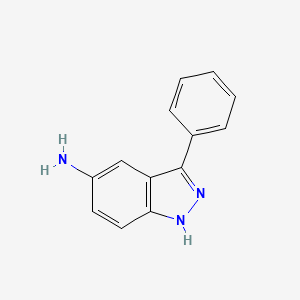

3-Phenyl-1H-indazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-10-6-7-12-11(8-10)13(16-15-12)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBJHQPTGMYKCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626016 | |

| Record name | 3-Phenyl-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395099-05-5 | |

| Record name | 3-Phenyl-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The 1H-Indazole-3-Amine Scaffold as a Privileged Motif in Oncology: A Mechanistic Deep Dive into AXL Kinase Inhibition

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1H-indazole-3-amine chemical scaffold has emerged as a "privileged" structure in modern medicinal chemistry, particularly in the development of targeted cancer therapeutics. Its unique geometry and hydrogen bonding capabilities allow it to serve as an efficient hinge-binding template for a variety of protein kinases, which are often dysregulated in cancer. This guide provides an in-depth exploration of the mechanism of action for this class of compounds, with a primary focus on their role as potent inhibitors of AXL receptor tyrosine kinase. We will dissect the molecular interactions, the downstream effects on critical signaling pathways, and the resulting cellular consequences, including the overcoming of drug resistance, induction of apoptosis, and cell cycle arrest. Furthermore, this document furnishes detailed, field-proven experimental protocols to enable researchers to validate and expand upon these findings. Our objective is to provide a comprehensive technical resource that bridges the gap between chemical structure and biological mechanism for drug development professionals in oncology.

The TAM Kinase Family: Critical Mediators of Oncogenesis and Drug Resistance

To comprehend the mechanism of indazole-based inhibitors, one must first understand their primary targets: the TAM family of receptor tyrosine kinases (RTKs), comprising TYRO3, AXL, and MERTK.[1][2] These transmembrane proteins share a characteristic extracellular domain structure and an intracellular kinase domain.[3]

In normal physiology, TAM kinases are involved in processes like the clearance of apoptotic cells and the regulation of the innate immune system.[1][2] However, in numerous malignancies, their overexpression and aberrant activation are correlated with poor prognosis.[4] The TAM kinases, particularly AXL, are key drivers of:

-

Tumor Growth and Proliferation: Activation of AXL by its ligand, Growth Arrest-Specific 6 (Gas6), stimulates downstream signaling cascades, including the PI3K-AKT and MEK-ERK pathways, which promote cell survival and proliferation.[5]

-

Metastasis and Invasion: AXL is a pivotal player in the Epithelial-to-Mesenchymal Transition (EMT), a process that endows cancer cells with migratory and invasive properties essential for metastasis.[4][6]

-

Acquired Drug Resistance: AXL overexpression has been identified as a central mechanism of acquired resistance to a wide range of cancer therapies, including EGFR inhibitors like erlotinib and gefitinib in non-small cell lung cancer (NSCLC).[7] By activating survival pathways, AXL provides a bypass route for cancer cells when their primary oncogenic driver is inhibited.

-

Immune Evasion: Within the tumor microenvironment, TAM kinases suppress anti-tumor immunity by promoting an immunosuppressive milieu, thereby helping cancer cells evade immune surveillance.[6][8][9]

This multifaceted role in promoting aggressive cancer phenotypes makes the TAM kinases, and AXL in particular, highly attractive targets for therapeutic intervention.[8]

The 1H-Indazole-3-Amine Scaffold: A Versatile Kinase Hinge-Binder

The efficacy of many kinase inhibitors hinges on their ability to bind to the ATP-binding pocket of the kinase domain, competing with endogenous ATP. The "hinge region" of this pocket is a flexible loop of amino acids that is critical for inhibitor binding. The 1H-indazole-3-amine structure is exceptionally well-suited for this role.[10][11] Its nitrogen atoms and amino group can form crucial hydrogen bonds with the backbone atoms of the hinge region, anchoring the inhibitor in the active site and ensuring potent and often selective inhibition.[12] This foundational interaction is the basis for the development of numerous indazole-based kinase inhibitors targeting various oncogenic drivers.[10][13][14][15]

Core Mechanism of Action: Potent Inhibition of AXL Signaling

The primary mechanism of action for anticancer compounds based on the 3-Phenyl-1H-indazol-5-amine scaffold, exemplified by the well-characterized AXL inhibitor Bemcentinib (BGB324), is the direct inhibition of the AXL receptor tyrosine kinase.[4][16]

Upon administration, these small molecules target and bind to the intracellular catalytic kinase domain of AXL.[4][17] This competitive inhibition prevents the autophosphorylation of the kinase domain that would normally occur upon Gas6 binding. The blockade of AXL phosphorylation is the central event that disrupts all downstream signaling.[18]

The two major signaling pathways abrogated by this action are:

-

The PI3K/AKT/mTOR Pathway: This is a critical pro-survival pathway. AXL inhibition prevents the phosphorylation and activation of AKT, leading to decreased cell survival and a halt in anti-apoptotic signaling.

-

The RAS/RAF/MEK/ERK Pathway: This pathway is a primary driver of cellular proliferation. By blocking AXL, the downstream activation of ERK1/2 is suppressed, resulting in diminished proliferative signals.[5][7]

The following diagram illustrates this core mechanism.

Cellular Consequences of AXL Inhibition

The direct inhibition of AXL kinase activity translates into several profound anti-cancer effects at the cellular level.

Induction of Apoptosis

Evasion of apoptosis is a hallmark of cancer.[19] By suppressing the pro-survival AKT pathway, indazole-based AXL inhibitors can shift the cellular balance towards programmed cell death. Some 1H-indazole-3-amine derivatives have been shown to induce apoptosis in a dose-dependent manner.[11][20] This is often accompanied by molecular changes such as the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of executioner caspases like caspase-3.[13][21]

Cell Cycle Arrest

In addition to promoting cell death, these compounds can halt cell proliferation by inducing cell cycle arrest. Studies on related indazole carboxamides have demonstrated an ability to cause a block in the G0/G1 phase of the cell cycle.[22][23] This arrest is mechanistically linked to the retinoblastoma protein (pRb). The inhibitors increase the ratio of underphosphorylated (active) pRb to total pRb.[22][23] Active pRb prevents cells from progressing from the G1 to the S phase, effectively stopping proliferation.

Reversal of Drug Resistance

A key therapeutic application of AXL inhibitors is their ability to overcome acquired resistance to other targeted therapies.[7] In NSCLC models that have become resistant to EGFR inhibitors, the upregulation of AXL is a common escape mechanism.[24] Pharmacological inhibition of AXL with an indazole-based compound can restore sensitivity to the original EGFR-targeted drug, offering a powerful combination therapy strategy.[5][7]

Experimental Protocols for Mechanistic Validation

Validating the mechanism of action of a novel indazole-based compound requires a systematic and multi-faceted experimental approach. The following protocols provide a robust framework for this purpose.

Experimental Workflow

The logical flow of experiments begins with confirming direct target engagement and progresses to characterizing the downstream cellular consequences.

Protocol: In Vitro AXL Kinase Assay

Causality: This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified AXL kinase. It is the definitive first step to confirm target engagement and determine the inhibitor's potency (IC50).

Methodology:

-

Reagents: Recombinant human AXL kinase, ATP, a suitable kinase substrate (e.g., a poly-Glu-Tyr peptide), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Preparation: Prepare a serial dilution of the this compound derivative (e.g., from 1 nM to 100 µM) in DMSO.

-

Kinase Reaction: In a 96-well plate, add the AXL enzyme, the substrate, and the serially diluted inhibitor.

-

Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

-

Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ system according to the manufacturer's instructions. A luminometer is used for detection.

-

Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to calculate the IC50 value.

Protocol: Western Blot for Phospho-AXL and Downstream Targets

Causality: This experiment validates that the compound inhibits AXL signaling within a cellular context. Observing a decrease in the phosphorylated (active) forms of AXL, AKT, and ERK provides direct evidence of on-target pathway modulation.

Methodology:

-

Cell Culture: Plate a cancer cell line known to express AXL (e.g., A549 NSCLC cells) and grow to 70-80% confluency.

-

Treatment: Treat the cells with the indazole derivative at its IC50 concentration (determined from the viability assay) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against phospho-AXL, total AXL, phospho-AKT, total AKT, phospho-ERK, and total ERK. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using software like ImageJ. Normalize phospho-protein levels to their respective total protein levels.

Protocol: Cell Cycle Analysis via Propidium Iodide Staining

Causality: This assay quantifies the effect of the compound on cell cycle progression. An accumulation of cells in the G0/G1 phase provides direct evidence of a cell cycle block, corroborating the anti-proliferative mechanism.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., K562 leukemia cells) and treat with the vehicle (DMSO) or the indazole derivative at 1x and 2x its IC50 concentration for 24 or 48 hours.

-

Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Incubate in the dark for 30 minutes. Analyze the samples using a flow cytometer. The DNA content, as measured by PI fluorescence, is directly proportional to the stage of the cell cycle (G0/G1, S, G2/M).

-

Data Interpretation: Use cell cycle analysis software (e.g., FlowJo) to model the cell populations in each phase and determine the percentage of cells in G0/G1, S, and G2/M.

Quantitative Data Summary

The potency of indazole-based inhibitors can vary based on the specific substitutions on the core scaffold. The following table summarizes representative data for Bemcentinib (R428), a well-studied AXL inhibitor with a related chemical structure.

| Parameter | Target Kinase | Value | Assay Type | Reference |

| IC50 | AXL | 14 nM | Cell-free enzymatic assay | [18] |

| Selectivity | Mer | >50-fold vs AXL | Cell-free enzymatic assay | [18] |

| Selectivity | Tyro3 | >100-fold vs AXL | Cell-free enzymatic assay | [18] |

| Selectivity | EGFR, HER2, PDGFRβ | >100-fold vs AXL | Cell-free enzymatic assay | [18] |

| Cellular IC50 | Primary CLL B-cells | ~2.0 µM | Cell Viability (24h) | [18] |

Conclusion and Future Directions

The this compound scaffold and its close analogs represent a powerful class of kinase inhibitors with a clear and validated mechanism of action against oncogenic drivers like AXL. By directly inhibiting the AXL kinase, these compounds disrupt pro-survival and pro-proliferative signaling, leading to tangible anti-cancer effects such as apoptosis, cell cycle arrest, and the crucial reversal of acquired drug resistance. The detailed experimental workflows provided herein offer a clear path for researchers to investigate novel derivatives and further elucidate their therapeutic potential.

Future research should focus on optimizing the scaffold to enhance selectivity against AXL versus other TAM kinases, which may help to mitigate potential off-target effects. Furthermore, exploring the synergy of these inhibitors in combination with immunotherapy is a promising avenue, given the role of TAM kinases in suppressing the anti-tumor immune response.[3][8] The continued development of these indazole-based agents holds significant promise for expanding the arsenal of targeted therapies available to cancer patients.

References

-

The role of Axl in drug resistance and epithelial-to-mesenchymal transition of non-small cell lung carcinoma - PMC - NIH. (n.d.). National Institutes of Health.[Link]

-

AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew - PMC - PubMed Central. (n.d.). National Institutes of Health.[Link]

-

Two-Front War on Cancer—Targeting TAM Receptors in Solid Tumour Therapy. (2022). MDPI.[Link]

-

TAM Receptor Tyrosine Kinases in Cancer Drug Resistance. (2017). AACR Journals.[Link]

-

AXL receptor tyrosine kinase as a therapeutic target in NSCLC. (2015). Taylor & Francis Online.[Link]

-

TAM receptor tyrosine kinases: biologic functions, signaling, and potential therapeutic targeting in human cancer. (2008). PubMed.[Link]

-

TAM family kinases as therapeutic targets at the interface of cancer and immunity. (2023). Nature.[Link]

-

The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC. (n.d.). National Institutes of Health.[Link]

-

TAM family kinases as therapeutic targets at the interface of cancer and immunity. (2023). PubMed.[Link]

-

Bemcentinib - Wikipedia. (n.d.). Wikipedia.[Link]

-

Bemcentinib - BerGenBio/Rigel Pharmaceuticals. (n.d.). AdisInsight.[Link]

-

Definition of bemcentinib - NCI Drug Dictionary. (n.d.). National Cancer Institute.[Link]

-

Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. (2007). PubMed.[Link]

-

Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. (2010). PubMed.[Link]

-

Bemcentinib | C30H34N8 | CID 46215462. (n.d.). PubChem.[Link]

-

Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity | Request PDF. (n.d.). ResearchGate.[Link]

-

Discovery ofN-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. (n.d.). Scilit.[Link]

-

Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC - NIH. (n.d.). National Institutes of Health.[Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI.[Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). National Institutes of Health.[Link]

-

The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents. (2015). PubMed.[Link]

-

AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. (n.d.). ACS Publications.[Link]

-

Discovery of a potent tyrosine kinase AXL inhibitor bearing the 3-((2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)amino)pyrazine core. (2019). PubMed.[Link]

-

Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. (n.d.). MDPI.[Link]

-

Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. (2022). PubMed.[Link]

-

Emerging AXL Inhibitors in Oncology: Chemical and Biological Advances in Targeted Cancer Therapy. (n.d.). PubMed.[Link]

-

Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors - PMC - NIH. (n.d.). National Institutes of Health.[Link]

-

The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents (Journal Article). (2015). OSTI.GOV.[Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). MDPI.[Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (n.d.). National Institutes of Health.[Link]

-

Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE - Semantic Scholar. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/Discovery-of-3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(AKE-El-Gamal-Al-Sha%27er/66324a3177682f64483818e8152c9394625d97f3]([Link]

-

Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. (2014). PubMed.[Link]

-

Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (n.d.). MDPI.[Link]

-

Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC - NIH. (n.d.). National Institutes of Health.[Link]

-

Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC - NIH. (n.d.). National Institutes of Health.[Link]

-

Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][3][6][7]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC - PubMed Central. (n.d.). National Institutes of Health.[Link]

-

Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (n.d.). PubMed.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. TAM receptor tyrosine kinases: biologic functions, signaling, and potential therapeutic targeting in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Facebook [cancer.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of Axl in drug resistance and epithelial-to-mesenchymal transition of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TAM family kinases as therapeutic targets at the interface of cancer and immunity | Semantic Scholar [semanticscholar.org]

- 9. TAM family kinases as therapeutic targets at the interface of cancer and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bemcentinib - Wikipedia [en.wikipedia.org]

- 17. Bemcentinib | C30H34N8 | CID 46215462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

- 19. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides

An In-depth Technical Guide to the Biological Activity of Substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides. It is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering insights into the therapeutic potential of this versatile chemical scaffold.

Introduction: The Therapeutic Promise of the Indazole Scaffold

The 1H-indazole core is a privileged bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. Its unique structural features allow it to serve as a versatile scaffold for interacting with a wide range of biological targets. The 3-amino-N-phenyl-1H-indazole-1-carboxamide derivatives, in particular, have emerged as a promising class of compounds with a diverse pharmacological profile, exhibiting potent anticancer, antimicrobial, anti-inflammatory, and analgesic properties.

The core structure, characterized by a fused benzene and pyrazole ring system with a carboxamide linkage at the N1 position, provides a rigid framework that can be strategically modified with various substituents. These substitutions on both the indazole ring and the N-phenyl moiety allow for the fine-tuning of the molecule's physicochemical properties and its affinity for specific biological targets, making this class of compounds a fertile ground for the development of novel therapeutic agents.

Synthetic Strategies for 3-amino-N-phenyl-1H-indazole-1-carboxamides

The synthesis of 3-amino-N-phenyl-1H-indazole-1-carboxamides typically involves a multi-step process. A common and efficient method begins with the commercially available isatin, which undergoes a series of transformations to yield the desired indazole core.

General Synthetic Protocol

A representative synthetic route is outlined below. The choice of reagents and reaction conditions can be adapted to introduce specific substituents on the indazole and phenyl rings.

Step 1: Synthesis of 3-amino-1H-indazole

-

Isatin is treated with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux conditions.

-

The reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield 3-amino-1H-indazole.

Step 2: Synthesis of Substituted Phenyl Isocyanates

-

A substituted aniline is dissolved in an inert solvent like dichloromethane.

-

Triphosgene is added portion-wise at 0°C, followed by the slow addition of a base, such as triethylamine.

-

The reaction is stirred at room temperature until completion, and the resulting phenyl isocyanate is purified.

Step 3: Coupling of 3-amino-1H-indazole with Phenyl Isocyanate

-

3-amino-1H-indazole is dissolved in a polar aprotic solvent, such as dimethylformamide (DMF).

-

The substituted phenyl isocyanate is added dropwise to the solution.

-

The reaction mixture is stirred at room temperature for several hours.

-

The product is precipitated by the addition of water, filtered, washed, and purified by recrystallization or column chromatography to afford the target 3-amino-N-phenyl-1H-indazole-1-carboxamide.

This synthetic approach offers a high degree of flexibility, allowing for the introduction of a wide array of functional groups on both the indazole and phenyl rings, which is crucial for exploring the structure-activity relationships.

Anticancer Activity: Targeting Key Signaling Pathways

A significant body of research has focused on the anticancer potential of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides. Many of these compounds have been shown to exert their antiproliferative effects through the inhibition of key protein kinases involved in cancer cell growth, proliferation, and survival.

Mechanism of Action: Kinase Inhibition

Several studies have identified these indazole derivatives as potent inhibitors of receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met. These kinases are crucial regulators of angiogenesis, cell migration, and invasion, and their aberrant activation is a hallmark of many cancers. By blocking the ATP-binding site of these kinases, the indazole-carboxamides can effectively shut down downstream signaling pathways, leading to the inhibition of tumor growth and metastasis.

Caption: Simplified signaling pathway of c-Met and VEGFR-2 and their inhibition by indazole-carboxamides.

Structure-Activity Relationship (SAR) Studies

The anticancer activity of these compounds is highly dependent on the nature and position of the substituents on the N-phenyl ring. SAR studies have revealed several key trends:

| Substitution on Phenyl Ring | Effect on Anticancer Activity | Example IC50 (µM) against A549 Lung Cancer Cells | Reference |

| Unsubstituted | Moderate activity | 8.5 | |

| 4-Chloro | Increased activity | 2.1 | |

| 4-Fluoro | Increased activity | 3.5 | |

| 4-Trifluoromethyl | Potent activity | 0.9 | |

| 3,4-Dichloro | High activity | 1.2 | |

| 4-Methoxy | Decreased activity | 15.2 |

This table is a representative summary, and specific values may vary depending on the assay conditions and cell line.

These findings suggest that electron-withdrawing groups at the para-position of the phenyl ring generally enhance the antiproliferative activity. This is likely due to the modulation of the electronic properties of the molecule, which can influence its binding affinity to the target kinases.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometric means.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for determining cell viability using the MTT assay.

Antimicrobial Activity: A New Frontier

In addition to their anticancer properties, certain substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. This dual activity makes them particularly interesting scaffolds for the development of novel agents that could potentially address the growing problem of antimicrobial resistance.

Structure-Activity Relationship (SAR) Studies

The antimicrobial SAR of these compounds appears to differ from that observed for their anticancer activity.

| Substitution on Phenyl Ring | Effect on Antibacterial Activity (MIC in µg/mL against S. aureus) | Reference |

| 4-Nitro | Potent activity (8) | |

| 2,4-Dichloro | High activity (16) | |

| 4-Bromo | Moderate activity (32) | |

| 4-Methyl | Weak activity (64) |

This table is a representative summary, and specific values may vary depending on the microbial strain and assay conditions.

These results suggest that substitutions with strong electron-withdrawing and lipophilic character may be favorable for antimicrobial activity.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

-

Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium.

-

Serial Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Other Reported Biological Activities

The therapeutic potential of this indazole scaffold extends beyond anticancer and antimicrobial applications. Various derivatives have also been reported to possess:

-

Anti-inflammatory activity: Some compounds have shown the ability to inhibit the production of pro-inflammatory cytokines.

-

Analgesic activity: Certain derivatives have demonstrated pain-relieving effects in animal models.

-

Anticonvulsant activity: A few studies have explored their potential in controlling seizures.

These diverse activities highlight the remarkable versatility of the 3-amino-N-phenyl-1H-indazole-1-carboxamide scaffold and underscore the need for further investigation into its full therapeutic potential.

Conclusion and Future Directions

Substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides represent a highly promising class of compounds with a wide spectrum of biological activities. Their synthetic accessibility and the ease with which their structure can be modified make them an attractive starting point for the development of novel drugs targeting a variety of diseases.

Future research in this area should focus on:

-

Lead Optimization: Further refinement of the lead compounds through medicinal chemistry approaches to improve their potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying their diverse biological activities.

-

In Vivo Efficacy: Evaluation of the most promising candidates in relevant animal models of cancer, infectious diseases, and inflammation.

The continued exploration of this versatile scaffold holds great promise for the discovery of new and effective therapeutic agents to address unmet medical needs.

References

-

Synthesis, biological evaluation, and molecular docking of novel 3-amino-N-phenyl-1H-indazole-1-carboxamide derivatives as potential anticancer agents. (URL: [Link])

-

Novel 3-amino-N-phenyl-1H-indazole-1-carboxamide derivatives as potent c-Met inhibitors: Synthesis, biological evaluation and molecular docking. (URL: [Link])

-

Discovery of Novel 3-Amino-N-phenyl-1H-indazole-1-carboxamide Derivatives as Potent VEGFR-2 Inhibitors. (URL: [Link])

-

Synthesis and antimicrobial evaluation of new 3-amino-N-phenyl-1H-indazole-1-carboxamide derivatives. (URL: [Link])

The Indazole Scaffold: A Privileged Framework for Antiproliferative Agents – An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rise of Indazoles in Oncology

The indazole core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of novel anticancer agents.[1][2] Its structural versatility and ability to form key interactions with biological targets have led to the successful development of several FDA-approved drugs, including Axitinib and Pazopanib, for the treatment of various cancers.[1][3] This guide provides an in-depth exploration of the in vitro antiproliferative activity of indazole derivatives, focusing on their mechanisms of action, key experimental assays for their evaluation, and the rationale behind these methodologies.

The therapeutic potential of indazole derivatives stems from their ability to modulate a wide array of biological processes crucial for cancer cell proliferation, survival, and metastasis.[1][2][4][5] These compounds have been extensively investigated as inhibitors of protein kinases, enzymes that play a central role in cellular signaling pathways often dysregulated in cancer.[3][4][6][7][8] By targeting these kinases, indazole derivatives can effectively disrupt the signaling cascades that drive tumor growth.

This guide will delve into the core mechanisms of action of antiproliferative indazole derivatives, provide detailed protocols for essential in vitro assays, and present data on the activity of notable compounds, thereby serving as a comprehensive resource for researchers in the field of cancer drug discovery.

Mechanisms of Antiproliferative Activity: Targeting the Pillars of Cancer Progression

The antiproliferative effects of indazole derivatives are multifaceted, primarily revolving around the inhibition of key signaling pathways and the induction of programmed cell death.

Kinase Inhibition: A Primary Mode of Action

A significant body of research has demonstrated that indazole derivatives exert their anticancer effects by targeting various protein kinases.[3][4][6] These enzymes are critical regulators of cell signaling, and their aberrant activity is a hallmark of many cancers.

-

Receptor Tyrosine Kinases (RTKs): Many indazole derivatives are potent inhibitors of RTKs such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).[4][8][9][10] By blocking the activity of these receptors, they can inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth and metastasis.[9]

-

Non-Receptor Tyrosine Kinases: The indazole scaffold has also been successfully incorporated into inhibitors of non-receptor tyrosine kinases, which are involved in intracellular signaling pathways that control cell proliferation, survival, and migration.

-

Serine/Threonine Kinases: Indazole derivatives have been shown to inhibit serine/threonine kinases, including Aurora kinases and Polo-like kinases (PLKs), which are essential for mitotic progression.[5][6] Inhibition of these kinases leads to defects in cell division and can trigger apoptosis. Other targeted serine/threonine kinases include those in the MAPK and PI3K pathways.[5][7]

Signaling Pathway Targeted by Indazole Derivatives

Caption: Key signaling pathways targeted by antiproliferative indazole derivatives.

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, certain indazole derivatives can directly induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

-

Apoptosis Induction: Some compounds have been shown to promote apoptosis by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating anti-apoptotic proteins such as Bcl-2.[11][12][13] This disruption of the delicate balance between pro- and anti-apoptotic factors pushes the cell towards self-destruction.

-

Cell Cycle Arrest: Indazole derivatives can also halt the cell cycle at various checkpoints (e.g., G1, S, or G2/M phases), preventing cancer cells from dividing and proliferating.[14][15] This effect is often a consequence of inhibiting kinases that regulate cell cycle progression.

In Vitro Evaluation of Antiproliferative Activity: Core Methodologies

A robust in vitro testing cascade is essential to identify and characterize the antiproliferative potential of novel indazole derivatives. The following assays are fundamental to this process.

Cell Viability and Cytotoxicity Assays

These assays are the first-line screening tools to determine the concentration-dependent effect of a compound on cell viability.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[16] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16][17] The amount of formazan produced is directly proportional to the number of living cells.

Experimental Workflow: MTT Assay

Caption: A streamlined workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay for Adherent Cells [16][17][18]

-

Cell Seeding:

-

Harvest logarithmically growing cells and determine the cell density using a hemocytometer or automated cell counter.

-

Seed the cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the indazole derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-50 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well.[17]

-

Gently pipette or shake the plate to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.[16] A reference wavelength of >650 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.

-

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[19][20][21] The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues in cellular proteins under mildly acidic conditions.[19][20] The amount of bound dye is proportional to the total protein mass, which is directly related to the number of cells.

Detailed Protocol: SRB Assay [19][20][21][22][23]

-

Cell Seeding and Treatment:

-

Follow the same procedure as for the MTT assay (Steps 1 and 2).

-

-

Cell Fixation:

-

After compound incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.

-

Incubate the plate at 4°C for at least 1 hour.

-

-

Washing:

-

Carefully discard the supernatant and wash the plates four to five times with slow-running tap water or distilled water to remove TCA and unbound serum proteins.

-

Allow the plates to air-dry completely at room temperature.

-

-

SRB Staining:

-

Removal of Unbound Dye:

-

Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[22]

-

Allow the plates to air-dry completely.

-

-

Solubilization of Bound Dye:

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[22]

-

Shake the plate on a shaker for 5-10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at approximately 510 nm using a microplate reader.[22]

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition and the IC₅₀ value as described for the MTT assay.

-

Cell Cycle Analysis by Flow Cytometry

To investigate whether an indazole derivative induces cell cycle arrest, flow cytometry with a DNA-staining dye like propidium iodide (PI) is the gold standard method.[24][25][26][27][28] PI is a fluorescent intercalating agent that binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[24] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[24][27]

Experimental Workflow: Cell Cycle Analysis

Caption: Workflow for analyzing cell cycle distribution using flow cytometry.

Detailed Protocol: Cell Cycle Analysis with Propidium Iodide [24][26]

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates or culture flasks and treat with the indazole derivative at the desired concentrations for a specified time.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells once with ice-cold PBS.

-

Fix the cells by slowly adding the cell suspension dropwise into ice-cold 70% ethanol while gently vortexing.

-

Store the fixed cells at -20°C or 4°C for at least 2 hours (can be stored for longer periods).

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cell pellet with cold PBS.

-

Resuspend the cells in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to degrade RNA and ensure that PI only stains DNA.[24]

-

Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.[26]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000-20,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Data Presentation: Summarizing Antiproliferative Activity

The antiproliferative activity of indazole derivatives is typically summarized by their IC₅₀ values against a panel of cancer cell lines.

Table 1: In Vitro Antiproliferative Activity (IC₅₀, µM) of Selected Indazole Derivatives

| Compound | A549 (Lung) | K562 (Leukemia) | PC-3 (Prostate) | HepG2 (Hepatoma) | MCF-7 (Breast) | Reference |

| Compound 2f | 1.15 | - | - | 0.80 | 0.34 | [11][12][13] |

| Compound 6o | >50 | 5.15 | 29.5 | 18.3 | - | [14][15] |

| Compound 13a | 0.012 | - | - | - | 0.010 | [29] |

| Compound 13b | 0.021 | - | - | - | 0.018 | [29] |

| Compound 6e | 1.05 | - | - | - | - | [9] |

| Compound 6f | 1.55 | - | - | - | - | [9] |

| Doxorubicin | 0.19 | - | - | 0.62 | 0.75 | [12] |

| 5-Fluorouracil | 15.6 | 0.34 | 22.5 | 25.4 | - | [15] |

Data represents a selection from the cited literature and is for illustrative purposes. IC₅₀ values can vary depending on the specific experimental conditions.

Conclusion: A Promising Avenue in Cancer Therapy

Indazole derivatives represent a highly promising class of compounds with significant antiproliferative activity against a broad range of cancer types. Their ability to target key oncogenic pathways, particularly protein kinases, and to induce apoptosis and cell cycle arrest underscores their therapeutic potential. The in vitro assays detailed in this guide provide a robust framework for the initial screening and mechanistic characterization of novel indazole-based drug candidates. As our understanding of the molecular drivers of cancer deepens, the rational design and development of new indazole derivatives will undoubtedly continue to be a fruitful area of research in the quest for more effective and targeted cancer therapies.

References

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Synthesis and Evaluation of Anticancer Activity of Indazole Deriv

- Assaying cell cycle st

- Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. MedChemComm (RSC Publishing).

- Benchmarking new indazole derivatives against established kinase inhibitors. Benchchem.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- Application Notes and Protocols for Evaluating "Antiproliferative Agent-5" using the MTT Assay. Benchchem.

- The Anticancer Activity of Indazole Compounds: A Mini Review.

- Sulforhodamine B (SRB) Assay Protocol.

- Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre

- Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center.

- How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect.

- Cell Viability Assays. NCBI Bookshelf - NIH.

- MTT Assay Protocol for Cell Viability and Prolifer

- SRB assay for measuring target cell killing. Protocols.io.

- Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies.

- Application Notes and Protocols for Indazole Deriv

- Synthesis and biological evaluation of indazole deriv

- SRB Cytotoxicity Assay. Canvax Biotech.

- MTT assay and its use in cell viability and prolifer

- Indazole derivatives as inhibitors of FGFR1.

- Sulforhodamine B (SRB)

- CytoSelect™ MTT Cell Prolifer

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

- In vitro antitumor activity (NCI, USA) [SRB procedure]. [Source not available].

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- Recent Advances in the Development of Indazole‐based Anticancer Agents. Chemistry & Biodiversity.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Development of Indazole‐based Anticancer Agents | Semantic Scholar [semanticscholar.org]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. benchchem.com [benchchem.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. canvaxbiotech.com [canvaxbiotech.com]

- 21. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. SRB assay for measuring target cell killing [protocols.io]

- 23. rsc.org [rsc.org]

- 24. Flow cytometry with PI staining | Abcam [abcam.com]

- 25. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 27. nanocellect.com [nanocellect.com]

- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 29. Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Structure-Activity Relationship of 3-Aminoindazole Compounds in Drug Discovery

This guide provides an in-depth exploration of the 3-aminoindazole scaffold, a cornerstone in modern medicinal chemistry. We will dissect the intricate structure-activity relationships (SAR) that govern its biological activity, focusing primarily on its role in the development of potent and selective kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.

The 3-Aminoindazole: A Privileged Scaffold for Kinase Inhibition

The indazole ring system, particularly the 3-aminoindazole isomer, has emerged as a highly successful "privileged scaffold" in drug discovery. Its rigid bicyclic structure provides a robust framework for presenting substituents in a well-defined three-dimensional orientation. The key to its success, especially in kinase inhibition, lies in the 3-amino group. This group is perfectly positioned to form critical hydrogen bond interactions with the "hinge" region of the ATP-binding pocket of many kinases, a fundamental anchoring point for competitive inhibitors.[1] This hinge-binding motif serves as the foundation upon which complex and highly potent inhibitors are built.

The general strategy involves using the 3-aminoindazole as the hinge-binding element, while substitutions at other positions of the ring system (C4, C5, C6, C7, and N1) are used to achieve potency, selectivity, and desirable pharmacokinetic properties.

Caption: General binding mode of a 3-aminoindazole inhibitor in a kinase ATP pocket.

Core Synthesis: Establishing the Foundation

The reliable synthesis of the 3-aminoindazole core is paramount for any SAR campaign. A prevalent and robust method involves the condensation of a 2-halobenzonitrile derivative with hydrazine. This approach allows for the introduction of substituents on the benzene ring portion of the scaffold at an early stage.

Experimental Protocol: Synthesis of 4-Iodo-1H-indazol-3-amine

This protocol is representative of a common method for synthesizing a substituted 3-aminoindazole core, which can then be used in subsequent coupling reactions.[2]

Materials:

-

2-Fluoro-6-iodobenzonitrile

-

Hydrazine hydrate (N₂H₄·H₂O)

-

n-Butanol (n-BuOH)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a solution of 2-fluoro-6-iodobenzonitrile (1.0 eq) in n-butanol (approx. 0.2 M), add hydrazine hydrate (5.0 eq).

-

Heating: Heat the reaction mixture to reflux (approx. 110-120 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Workup:

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Add water to the residue, which should induce precipitation of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and then a minimal amount of cold ethanol or diethyl ether to remove impurities.

-

-

Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization or column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the resulting 4-iodo-1H-indazol-3-amine using ¹H NMR, ¹³C NMR, and MS analysis.

SAR Analysis by Kinase Target Family

The versatility of the 3-aminoindazole scaffold is best demonstrated by examining its application against different kinase targets. The following sections break down the SAR for several clinically relevant kinases.

Anaplastic Lymphoma Kinase (ALK) and ROS1 Inhibitors

ALK and ROS1 are receptor tyrosine kinases whose chromosomal rearrangements are oncogenic drivers in subsets of non-small cell lung cancer (NSCLC). The discovery of Entrectinib, a potent ALK, ROS1, and pan-Trk inhibitor, provides a compelling case study.[3][4]

The development started from a 3-aminoindazole lead compound.[4] SAR studies revealed several key insights:

-

C5-Substitution: Introduction of a substituted pyrazole at the C5 position was explored, but ultimately, a more compact and brain-penetrant linker and solubilizing group were required.

-

N1-Substitution: Alkylation at the N1 position was generally detrimental to activity.

-

C6-Substitution: Aryl groups at the C6 position were found to be crucial for inhibitory activity.[3]

-

The Entrectinib Solution: The final structure of Entrectinib features a key C5-linked ether and a piperazine moiety. This combination optimized potency, selectivity, and crucial physicochemical properties like blood-brain barrier penetration.[4]

| Compound/Modification | Target | IC₅₀ (nM) | Key SAR Insight |

| Lead Compound (1)[4] | ALK | 25 | A simple 3-aminoindazole core with activity. |

| Entrectinib [3][4] | ALK | 12 | Optimized C5-substituent enhances potency and PK properties. |

| Entrectinib [4] | ROS1 | 7 | The scaffold shows potent activity against the closely related ROS1 kinase. |

| Entrectinib [4] | TrkA | 1 | Pan-Trk activity is a key feature of the final molecule. |

BCR-ABL and the Challenge of the T315I Mutation

The BCR-ABL fusion protein is the driver of Chronic Myeloid Leukemia (CML).[2] While first-generation inhibitors like Imatinib were revolutionary, their efficacy is compromised by resistance mutations, most notably the T315I "gatekeeper" mutation. 3-aminoindazole-based inhibitors have been designed to overcome this challenge.

SAR studies focused on creating compounds that could inhibit both wild-type (WT) and T315I mutant BCR-ABL.[2][5][6]

-

Core Structure: A 4-ethynyl-3-aminoindazole core was identified as a potent starting point.

-

Diarylamide Linker: A diarylamide linker connecting the indazole to a substituted phenyl ring was found to be optimal.

-

Terminal Moiety: The substituent on the terminal phenyl ring proved critical for T315I activity. Replacing a morpholine group with a (4-ethylpiperazin-1-yl)methyl "tail" dramatically improved potency against the T315I mutant.[2] This larger, more flexible group is thought to better accommodate the bulkier isoleucine gatekeeper residue and form additional favorable interactions.

| Compound | BCR-ABL WT IC₅₀ (nM) | BCR-ABL T315I IC₅₀ (nM) | Key SAR Insight |

| Compound I[2] | 4.6 | 227 | Potent on WT, but moderate activity against T315I mutant. |

| AKE-72 (5) [2][5] | < 0.5 | 9 | Replacing morpholine with an ethylpiperazine tail dramatically boosts T315I potency. |

This demonstrates a classic medicinal chemistry strategy: identifying a liability (poor activity against a mutant) and systematically modifying a specific region of the molecule (the solvent-exposed tail) to overcome it.

c-Met, FLT3, and PDGFRα Inhibitors

The 3-aminoindazole scaffold has also been successfully applied to other tyrosine kinases like c-Met, FLT3, and PDGFRα.[1][7]

-

c-Met: A SAR study identified compound 28a with an IC₅₀ of 1.8 nM. The study highlighted the importance of specific substitutions on a phenyl ring attached to the indazole core.[7]

-

FLT3/PDGFRα/Kit: A structure-based design approach led to 3-amino-1H-indazol-6-yl-benzamides as "DFG-out" (inactive conformation) inhibitors.[1]

-

Acylation of 3-amino group: Acylation with groups like cyclopropanecarbonyl chloride was a key step.

-

C6-Substitution: Suzuki coupling was used to attach various substituted phenyl rings at the C6 position, which proved essential for targeting the DFG-out conformation and achieving spectrum selectivity.[1]

-

| Compound | Target | Cellular EC₅₀ (nM) | Key SAR Insight |

| Compound 4[1] | FLT3 (MOLM13 cells) | 5 | Potent inhibitor targeting the inactive DFG-out conformation. |

| Compound 4[1] | PDGFRα-T674M | 17 | Active against a common gatekeeper mutation in PDGFRα. |

| Compound 28a[7] | c-Met (enzymatic) | 1.8 | Optimized substitutions lead to highly potent c-Met inhibition. |

Methodologies for SAR Elucidation

A robust SAR campaign relies on validated and reproducible assays. Below are generalized workflows and protocols for the biological evaluation of 3-aminoindazole inhibitors.

Workflow for SAR Evaluation

Caption: A typical iterative workflow for a structure-activity relationship study.

Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol describes a common method to determine the concentration of an inhibitor required to block 50% of a target kinase's activity.

Materials:

-

Recombinant purified target kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate), often radiolabeled [γ-³²P]ATP or used in a luminescence-based system (e.g., ADP-Glo™).

-

Assay buffer (containing MgCl₂, DTT, etc.)

-

Test compounds (3-aminoindazole derivatives) dissolved in DMSO

-

Microplates (e.g., 96-well or 384-well)

-

Detection reagents and instrument (e.g., scintillation counter or luminometer)

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the microplate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (no enzyme or a known potent inhibitor).

-

Enzyme/Substrate Addition: Prepare a master mix of the kinase and its substrate in the assay buffer. Add this mix to all wells containing the test compounds.

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to bind to the kinase.

-

Initiation of Reaction: Prepare an ATP solution in the assay buffer. Add the ATP solution to all wells to start the kinase reaction.

-

Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes). Ensure the reaction is in the linear range.

-

Termination and Detection: Stop the reaction using a stop solution (e.g., EDTA). Proceed with the detection method. For ADP-Glo™, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase reaction.

-

Data Analysis:

-

Subtract the background signal (100% inhibition control) from all measurements.

-

Normalize the data relative to the 0% inhibition control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

-

Conclusion and Future Perspectives

The 3-aminoindazole scaffold has proven to be a remarkably effective and adaptable core for the design of small molecule inhibitors, particularly against protein kinases. The key to its utility is the reliable hydrogen-bonding interaction of the 3-amino group with the kinase hinge region, providing a stable anchor for further optimization.

Successful SAR campaigns have consistently demonstrated that:

-

C6 and C5 positions are critical for installing substituents that confer potency and selectivity by accessing deeper hydrophobic pockets.[1][3]

-

C4 and C7 positions can be modified to fine-tune properties or block potential metabolic soft spots.

-

N1-alkylation must be approached with caution as it can disrupt the planarity or key interactions within the ATP pocket.

-

The scaffold is highly amenable to modern synthetic methods like Suzuki and Sonogashira couplings, allowing for rapid library generation.

Future work in this area will likely focus on developing inhibitors with novel resistance-breaking profiles, improving selectivity to minimize off-target effects, and exploring covalent or allosteric inhibitors based on this versatile core. The continued application of structure-based drug design will undoubtedly unlock new therapeutic agents built upon the robust and effective 3-aminoindazole foundation.

References

-

Cui, J., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. PubMed. Available at: [Link]

-

Shaik, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

-

Menichincheri, M., et al. (2016). Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor. PubMed. Available at: [Link]

-

Lee, J., et al. (2008). Synthesis and biological evaluation of 3,5-diaminoindazoles as cyclin-dependent kinase inhibitors. PubMed. Available at: [Link]

-

Okram, B., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PubMed Central. Available at: [Link]

-

Elkamhawy, A., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed Central. Available at: [Link]

-

Elkamhawy, A., et al. (2023). Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed. Available at: [Link]

-

Elkamhawy, A., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Taylor & Francis Online. Available at: [Link]

-

Kim, K., et al. (2017). Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. PubMed. Available at: [Link]

-

Besset, T., et al. (2015). Rapid Access to 3-Aminoindazoles from Tertiary Amides. Organic Letters. Available at: [Link]

-

Lountos, G. T., et al. (2013). Structure of 3-aminoindazole inhibitors. ResearchGate. Available at: [Link]

-

Brown, D. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

-

Cyr, P., et al. (2018). Strategies for the Synthesis of 3‐Aminoazoles. ResearchGate. Available at: [Link]

-

Besset, T., et al. (2015). Rapid Access to 3-Aminoindazoles from Tertiary Amides. ResearchGate. Available at: [Link]

-

Langdon, S. R., et al. (2014). Bioisosteres and Scaffold Hopping in Medicinal Chemistry. PubMed. Available at: [Link]

-

Zhang, H., et al. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. PubMed. Available at: [Link]

-

Lunn, G., et al. (2011). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. Available at: [Link]

-

ResearchGate (n.d.). SAR studies of indazole derivatives with potent anticancer activities. ResearchGate. Available at: [Link]

-

Wang, T., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. PubMed. Available at: [Link]

-

Harris, C. S., et al. (2007). Structure-activity Relationships, and Drug Metabolism and Pharmacokinetic Properties for Indazole Piperazine and Indazole Piperidine Inhibitors of ROCK-II. PubMed. Available at: [Link]

-

Lamberth, C. (2022). Introduction to Bioisosteric Replacement and Scaffold Hopping in Crop Protection Research. PubMed. Available at: [Link]

-

Parekh, R. J., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. Available at: [Link]

-

ResearchGate (n.d.). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. ResearchGate. Available at: [Link]

-

G, Rasajna., & N, Hema Latha. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research. Available at: [Link]

Sources

- 1. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of 3-Phenyl-1H-indazol-5-amine Derivatives as Pan-BCR-ABL Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The development of tyrosine kinase inhibitors (TKIs) has fundamentally altered the prognosis for patients with Chronic Myeloid Leukemia (CML), a disease driven by the constitutively active BCR-ABL fusion oncoprotein.[1][2] However, the clinical efficacy of early inhibitors like imatinib is often compromised by the emergence of drug resistance, primarily through point mutations in the ABL kinase domain.[3][4] The "gatekeeper" T315I mutation has proven particularly challenging, conferring resistance to most first and second-generation TKIs.[3][5] This reality has fueled the search for pan-BCR-ABL inhibitors capable of suppressing both wild-type and all clinically relevant mutant forms of the enzyme. This guide provides a detailed technical overview of the discovery and preclinical development of a promising class of compounds, the 3-Phenyl-1H-indazol-5-amine derivatives, which have demonstrated potent, pan-inhibitory activity. We will explore the strategic design, structure-activity relationships (SAR), and key experimental validations that underscore the potential of this scaffold in overcoming T315I-mediated resistance.

The Clinical Imperative: Overcoming Resistance in CML

Chronic Myeloid Leukemia is characterized by the t(9;22) chromosomal translocation, which creates the Philadelphia chromosome and the resultant BCR-ABL fusion gene.[1] The BCR-ABL protein product is a deregulated tyrosine kinase that drives uncontrolled proliferation of myeloid cells.[1][2] The targeted inhibition of this kinase with imatinib was a landmark achievement in oncology, transforming CML into a manageable chronic condition for many.[1][6]

Despite this success, a significant portion of patients, particularly those in advanced phases of the disease, develop resistance.[4][7] While second-generation inhibitors such as nilotinib, dasatinib, and bosutinib were developed with increased potency and activity against many imatinib-resistant mutants, they remain ineffective against the formidable T315I mutation.[3] This mutation involves the substitution of a threonine with a bulkier isoleucine residue at the gatekeeper position, sterically hindering the binding of most ATP-competitive inhibitors.[5][8] The third-generation inhibitor ponatinib was the first to show efficacy against the T315I mutant, validating the feasibility of a pan-inhibitor approach.[3][5] However, the quest for novel structural scaffolds with potent pan-activity and potentially improved safety profiles continues to be a high priority in CML drug discovery.

BCR-ABL Signaling Pathway and TKI Inhibition

The diagram below illustrates the central role of BCR-ABL in driving downstream signaling pathways that lead to CML pathogenesis and the mechanism of action for ATP-competitive inhibitors.

Caption: BCR-ABL signaling and inhibition.

Scaffold Identification and Lead Optimization

The drug discovery process for novel pan-BCR-ABL inhibitors often begins with identifying a chemical scaffold that can serve as a "hinge-binding moiety"—a core structure capable of forming key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.[9] The 1H-indazole-3-amine framework has been recognized as an effective hinge-binding fragment.[10] The discovery of this compound derivatives builds upon this foundation, employing a strategy of rational drug design and systematic structure-activity relationship (SAR) studies to achieve pan-inhibitory activity.

A key breakthrough in this area was the development of AKE-72, a diarylamide 3-aminoindazole derivative.[3][11] The design was based on a previously reported indazole compound, with targeted modifications aimed specifically at improving its inhibitory activity against the BCR-ABLT315I mutant.[11][12]

The Drug Discovery and Optimization Workflow

The logical progression from an initial concept to a preclinical candidate is a multi-step, iterative process.

Caption: Iterative drug discovery workflow.

Structure-Activity Relationship (SAR) Insights

The optimization of the initial indazole lead into the potent pan-inhibitor AKE-72 hinged on a critical structural modification. The replacement of a morpholine moiety with a (4-ethylpiperazin-1-yl)methyl "tail" proved decisive.[11][12] This modification is a classic example of leveraging "privileged" chemical structures known to improve pharmacokinetic properties and target engagement in kinase inhibitors.

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Development of an Effective Therapy for CML - PMC [pmc.ncbi.nlm.nih.gov]